molecular formula C12H13NOS B13275169 {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol

{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol

Cat. No.: B13275169
M. Wt: 219.30 g/mol
InChI Key: KIHAHOYKCUQRIB-UHFFFAOYSA-N
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Description

{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol is an organic compound with the molecular formula C12H13NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and phenylmethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol typically involves the reaction of thiophen-3-ylmethylamine with benzaldehyde under reductive amination conditions. The reaction can be carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Chemistry

{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine

The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing heterocycle with various applications in medicinal chemistry and material science.

    Phenylmethanol: An aromatic alcohol used as a solvent and intermediate in organic synthesis.

    Thiophen-3-ylmethylamine: A derivative of thiophene with potential biological activities.

Uniqueness

{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol is unique due to its combined structural features of thiophene and phenylmethanol. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

[2-(thiophen-3-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C12H13NOS/c14-8-11-3-1-2-4-12(11)13-7-10-5-6-15-9-10/h1-6,9,13-14H,7-8H2

InChI Key

KIHAHOYKCUQRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NCC2=CSC=C2

Origin of Product

United States

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